(2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride (2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13708512
InChI: InChI=1S/C24H27NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,12,14-15,17H,8-11,13,16H2,1-2H3;1H/b20-12+;
SMILES: COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OC.Cl
Molecular Formula: C24H28ClNO3
Molecular Weight: 413.9 g/mol

(2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride

CAS No.:

Cat. No.: VC13708512

Molecular Formula: C24H28ClNO3

Molecular Weight: 413.9 g/mol

* For research use only. Not for human or veterinary use.

(2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride -

Specification

Molecular Formula C24H28ClNO3
Molecular Weight 413.9 g/mol
IUPAC Name (2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one;hydrochloride
Standard InChI InChI=1S/C24H27NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,12,14-15,17H,8-11,13,16H2,1-2H3;1H/b20-12+;
Standard InChI Key FFNINBMZPWQKFE-BGDWDFROSA-N
Isomeric SMILES COC1=C(C=C2C(=C1)C/C(=C\C3CCN(CC3)CC4=CC=CC=C4)/C2=O)OC.Cl
SMILES COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OC.Cl
Canonical SMILES COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OC.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a conjugated system comprising a benzyl-substituted piperidine ring linked via a methylidene group to a 5,6-dimethoxyindan-1-one moiety. The E-configuration of the exocyclic double bond is critical for maintaining structural integrity and biological relevance, as stereochemical variations often influence pharmacological activity . The hydrochloride salt form enhances aqueous solubility, a property leveraged in pharmaceutical formulations to improve bioavailability.

Key structural descriptors include:

  • IUPAC Name: (2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one hydrochloride .

  • SMILES: COC1=C(C=C2C(=C1)C/C(=C\C3CCN(CC3)CC4=CC=CC=C4)/C2=O)OC.Cl .

  • InChIKey: FFNINBMZPWQKFE-BGDWDFROSA-N .

Physicochemical Characteristics

The compound’s molecular weight (413.9 g/mol) and polar surface area (49.8 Ų) suggest moderate membrane permeability, typical of centrally acting agents. The hydrochloride salt confers a melting point range of 180–185°C, aligning with stability requirements for pharmaceutical intermediates. LogP calculations (estimated at 3.2) indicate moderate lipophilicity, balancing blood-brain barrier penetration and systemic clearance .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis typically involves a Knoevenagel condensation between 1-benzylpiperidine-4-carbaldehyde and 5,6-dimethoxyindan-1-one under basic conditions, followed by hydrochloric acid salt formation . Critical reaction parameters include:

  • Temperature control (60–70°C) to prevent Z-isomer formation.

  • Use of anhydrous solvents (e.g., tetrahydrofuran) to minimize hydrolysis.

  • Purification via recrystallization from ethanol/water mixtures to achieve >99% purity .

Analytical Profiling

Advanced chromatographic and spectroscopic methods ensure rigorous quality control:

  • HPLC: Reverse-phase C18 columns (5 µm, 250 × 4.6 mm) with UV detection at 270 nm resolve the compound from donepezil and other impurities (retention time: 8.2 min) .

  • Mass Spectrometry: ESI-MS exhibits a prominent [M+H]⁺ ion at m/z 414.2, with characteristic fragments at m/z 377.2 (loss of HCl) and 201.1 (benzylpiperidinium ion) .

  • NMR: ¹H NMR (400 MHz, DMSO-d₆) signals include δ 7.25–7.35 (m, 5H, benzyl), δ 6.85 (s, 1H, indenone H-4), and δ 3.85 (s, 6H, OCH₃) .

Future Directions and Applications

Emerging applications include:

  • Metabolite Studies: As a stable analog of donepezil’s oxidative metabolites, enabling in vitro cytochrome P450 interaction assays.

  • Formulation Development: Investigating salt forms for controlled-release formulations to reduce dosing frequency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator